5-Amino-N-benzyloxycarbonylpentanol
Overview
Description
Benzyl N-(5-hydroxypentyl)carbamate is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.3 Da . It is known for its ability to repair damaged DNA by binding to the 5’-hydroxyl group on the sugar backbone . This compound is also capable of inhibiting cell proliferation in resistant cell lines, although it is toxic to cells and can cause DNA damage and strand breakage .
Mechanism of Action
Target of Action
Benzyl (5-hydroxypentyl)carbamate, also known as Benzyl N-(5-hydroxypentyl)carbamate or 5-Amino-N-benzyloxycarbonylpentanol, primarily targets DNA . It binds to the 5’-hydroxyl group on the sugar backbone of DNA .
Mode of Action
The compound acts as a linker that can repair damaged DNA . It binds to DNA ligands, which can inhibit cell proliferation in resistant cell lines . It is also toxic to cells and can cause dna damage and strand breakage .
Biochemical Pathways
It is postulated that it acts as a catalyst inester hydrolysis and may serve as a substrate for specific enzymes . In the context of peptide and polymer synthesis, this compound acts as a nucleophile while enzymes facilitate the reaction .
Pharmacokinetics
Its molecular weight of237.3 Da suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed.
Result of Action
The result of the compound’s action is the potential repair of damaged DNA . It can also cause dna damage and strand breakage . It can inhibit cell proliferation in resistant cell lines , indicating potential anti-cancer properties.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is recommended to store the compound at -20°C to maintain its stability
Biochemical Analysis
Biochemical Properties
Benzyl (5-hydroxypentyl)carbamate plays a significant role in biochemical reactions, particularly in DNA repair mechanisms. It binds to the 5’-hydroxyl group on the sugar backbone of DNA, facilitating the repair of damaged DNA strands . Additionally, Benzyl (5-hydroxypentyl)carbamate interacts with DNA ligands, which can inhibit cell proliferation in resistant cell lines .
Cellular Effects
The effects of Benzyl (5-hydroxypentyl)carbamate on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting cell proliferation, particularly in resistant cell lines . It also impacts cell signaling pathways and gene expression, leading to changes in cellular metabolism. The toxic nature of Benzyl (5-hydroxypentyl)carbamate can result in DNA damage and strand breakage, which further affects cellular processes .
Molecular Mechanism
At the molecular level, Benzyl (5-hydroxypentyl)carbamate exerts its effects through binding interactions with biomolecules. It binds to the 5’-hydroxyl group on the sugar backbone of DNA, facilitating DNA repair . Additionally, this compound can inhibit or activate enzymes involved in DNA repair processes. The changes in gene expression induced by Benzyl (5-hydroxypentyl)carbamate are a result of its interactions with DNA ligands and other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl (5-hydroxypentyl)carbamate change over time. The compound is stable for at least six months when stored at -20°C, but it is important to avoid freeze/thaw cycles to maintain its stability . Over time, Benzyl (5-hydroxypentyl)carbamate can degrade, leading to changes in its effects on cellular function. Long-term studies have shown that this compound can cause DNA damage and strand breakage, which can have lasting effects on cellular processes .
Dosage Effects in Animal Models
The effects of Benzyl (5-hydroxypentyl)carbamate vary with different dosages in animal models. At lower dosages, the compound can facilitate DNA repair and inhibit cell proliferation in resistant cell lines . At higher dosages, Benzyl (5-hydroxypentyl)carbamate can cause toxic effects, including DNA damage and strand breakage . Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxic effects at higher concentrations .
Metabolic Pathways
Benzyl (5-hydroxypentyl)carbamate is involved in metabolic pathways related to DNA repair. It interacts with enzymes and cofactors that facilitate the repair of damaged DNA strands . The compound’s effects on metabolic flux and metabolite levels are a result of its interactions with DNA ligands and other biomolecules involved in DNA repair processes .
Transport and Distribution
Within cells and tissues, Benzyl (5-hydroxypentyl)carbamate is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation within specific cellular compartments. The transport and distribution of Benzyl (5-hydroxypentyl)carbamate are crucial for its role in DNA repair and its effects on cellular processes .
Subcellular Localization
The subcellular localization of Benzyl (5-hydroxypentyl)carbamate is directed by targeting signals and post-translational modifications. These mechanisms ensure that the compound is localized to specific compartments or organelles where it can exert its effects on DNA repair and cellular processes . The activity and function of Benzyl (5-hydroxypentyl)carbamate are influenced by its subcellular localization, which is crucial for its role in biochemical reactions .
Preparation Methods
The synthesis of Benzyl N-(5-hydroxypentyl)carbamate typically involves the reaction of benzyl chloroformate with 5-amino-1-pentanol under basic conditions . The reaction proceeds through the formation of an intermediate carbamate, which is then purified to obtain the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Benzyl N-(5-hydroxypentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl N-(5-hydroxypentyl)carbamate has several scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules and in oligonucleotide analysis.
Biology: Employed in studies related to DNA repair and cell proliferation inhibition.
Medicine: Investigated for its potential therapeutic effects in treating diseases involving DNA damage.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Benzyl N-(5-hydroxypentyl)carbamate can be compared with other similar compounds, such as:
Benzyl N-(5-hydroxyhexyl)carbamate: Similar structure but with a longer carbon chain.
Benzyl N-(4-hydroxypentyl)carbamate: Similar structure but with the hydroxyl group on a different carbon.
Benzyl N-(5-hydroxybutyl)carbamate: Similar structure but with a shorter carbon chain.
The uniqueness of Benzyl N-(5-hydroxypentyl)carbamate lies in its specific binding to the 5’-hydroxyl group on the sugar backbone of DNA, which is crucial for its DNA repair capabilities .
Properties
IUPAC Name |
benzyl N-(5-hydroxypentyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c15-10-6-2-5-9-14-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-11H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIYHFWLYLHCHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399033 | |
Record name | Benzyl N-(5-hydroxypentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87905-98-4 | |
Record name | Phenylmethyl N-(5-hydroxypentyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87905-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl N-(5-hydroxypentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Z-Amino)-1-pentanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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